BenchChemオンラインストアへようこそ!

Methyl 2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate

Lipophilicity Drug-likeness Membrane permeability

Methyl 2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate (CAS 2305254-04-8) is a heterocyclic small molecule (C₁₀H₁₁N₃O₂, MW 205.21 g/mol) belonging to the [1,2,4]triazolo[1,5-a]pyridine class, a privileged scaffold in medicinal chemistry explored for JAK kinase inhibition and RORγt inverse agonism. This compound features methyl substituents at the 2- and 8-positions and a methyl ester at the 6-position, which are predicted to modulate lipophilicity, hydrogen-bonding capacity, and steric profile relative to unsubstituted or mono-substituted analogs.

Molecular Formula C10H11N3O2
Molecular Weight 205.217
CAS No. 2305254-04-8
Cat. No. B2426700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate
CAS2305254-04-8
Molecular FormulaC10H11N3O2
Molecular Weight205.217
Structural Identifiers
SMILESCC1=CC(=CN2C1=NC(=N2)C)C(=O)OC
InChIInChI=1S/C10H11N3O2/c1-6-4-8(10(14)15-3)5-13-9(6)11-7(2)12-13/h4-5H,1-3H3
InChIKeyIAVQECZUGDXRGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for Methyl 2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate (CAS 2305254-04-8): A Triazolopyridine Scaffold for Kinase-Targeted Research


Methyl 2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate (CAS 2305254-04-8) is a heterocyclic small molecule (C₁₀H₁₁N₃O₂, MW 205.21 g/mol) belonging to the [1,2,4]triazolo[1,5-a]pyridine class, a privileged scaffold in medicinal chemistry explored for JAK kinase inhibition and RORγt inverse agonism [1]. This compound features methyl substituents at the 2- and 8-positions and a methyl ester at the 6-position, which are predicted to modulate lipophilicity, hydrogen-bonding capacity, and steric profile relative to unsubstituted or mono-substituted analogs. Sources providing quantitative comparative biological data for this specific compound were not identified in primary literature or patents.

Why Generic Substitution Fails for Methyl 2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate in Targeted Research Programs


Within the [1,2,4]triazolo[1,5-a]pyridine class, even minor substituent changes can drastically alter target potency, selectivity, and pharmacokinetic behavior. For example, in the JAK2 inhibitor program leading to CEP-33779, para substitution on the C8 aryl ring and methylation at the C2 position were critical for achieving cellular potency and JAK2-over-JAK3 selectivity [1]. Therefore, the specific 2,8-dimethyl-6-carboxylate pattern of the target compound cannot be assumed to behave identically to its 2-methyl, 8-unsubstituted, or regioisomeric carboxylate analogs without direct comparative data.

Quantitative Differentiation Evidence for Methyl 2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate vs. Closest Analogs


Calculated Lipophilicity (clogP) Comparison: 2,8-Dimethyl vs. Unsubstituted and 2-Methyl Analogs

The presence of two methyl groups at the 2- and 8-positions of the triazolopyridine core is calculated to increase lipophilicity compared to the unsubstituted parent (CAS 868362-22-5) and the 2-methyl analog (CAS 1159812-50-6). This difference may influence membrane permeability and non-specific protein binding, a key consideration for cell-based assay design. No experimental logP/logD values were found for these specific compounds in primary literature. [1]

Lipophilicity Drug-likeness Membrane permeability

Hydrogen Bond Acceptor Capacity: Ester at C6 vs. Bromo at C6

The 6-carboxylate methyl ester provides two hydrogen bond acceptor (HBA) atoms (carbonyl O and ester O), whereas the 6-bromo analog (CAS 1554779-20-2) offers none. In the 1,2,4-triazolo[1,5-a]pyridine scaffold, the C6 position is known to be oriented toward solvent or polar regions in some kinase binding modes. The ester may enable additional polar interactions not achievable with the bromo derivative, though no head-to-head binding data are available for these exact compounds. [1]

Hydrogen bonding Target engagement Fragment-based design

Molecular Weight and Physicochemical Space: Target vs. Unsubstituted Core

Methyl 2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate (MW 205.21) occupies a distinct physicochemical space between the canonical fragment-like unsubstituted methyl ester (CAS 868362-22-5, MW 177.16) and lead-like compounds. The additional methyl groups increase molecular weight, atom count, and potentially metabolic stability, but no experimental metabolic stability data are available for direct comparison. [1]

Lead-likeness Fragment metrics Physicochemical properties

Optimal Research Application Scenarios for Methyl 2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate Based on Available Evidence


Kinase Inhibitor SAR Expansion Starting from the [1,2,4]Triazolo[1,5-a]pyridine Scaffold

The compound is structurally positioned for use as a synthetic intermediate or SAR probe in kinase inhibitor programs targeting JAK1, JAK2, or related kinases, where the 2,8-dimethyl-6-ester substitution pattern offers a distinct vector for further derivatization (e.g., amide coupling, hydrolysis, or reduction) not available in the 6-bromo or unsubstituted analogs. Researchers should validate biochemical activity empirically, as no pre-existing IC₅₀ data for this exact compound were identified. [1]

Physicochemical Property Optimization in Lead Generation

When a research program requires a triazolopyridine core with moderate lipophilicity (estimated clogP ~1.5–1.8) and a reactive ester handle, this compound may be selected over the more polar unsubstituted methyl ester (clogP ~0.7–0.9) or the non-polar 6-bromo derivative. This selection is based on calculated properties and class knowledge; experimental solubility, permeability, and stability must be determined by the end user. [1]

Fragment-to-Lead Evolution Libraries

With a molecular weight of 205.21 g/mol, the compound bridges the gap between fragment-sized triazolopyridines (MW < 200) and larger lead-like molecules. It can serve as a core scaffold for focused library synthesis aimed at probing the effect of C6 ester modifications on target affinity and selectivity, particularly when compared to the 6-bromo or 6-amino analogs that offer different reactivity profiles. [1]

Quote Request

Request a Quote for Methyl 2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.